molecular formula C11H8N4O B7787784 2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile

2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile

Cat. No.: B7787784
M. Wt: 212.21 g/mol
InChI Key: VNZSZIQXNQUOOD-TWGQIWQCSA-N
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Description

2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile typically involves the condensation of 5-oxo-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the pyrazole core and exhibit similar reactivity and biological activities.

    Benzonitrile derivatives: Compounds with a benzonitrile moiety that show comparable chemical properties and applications.

Uniqueness

2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile is unique due to its specific structural arrangement, which combines the pyrazole and benzonitrile functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

2-[[(Z)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7,13H,(H,15,16)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZSZIQXNQUOOD-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC=C2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)N/C=C\2/C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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